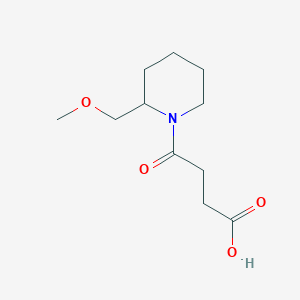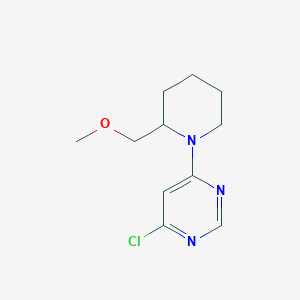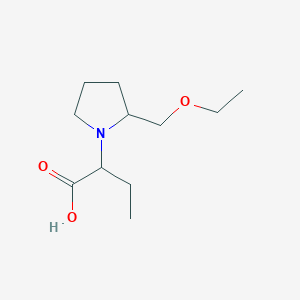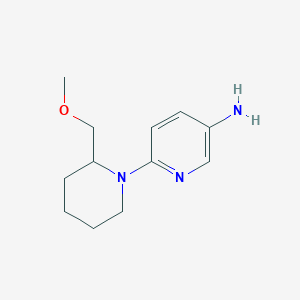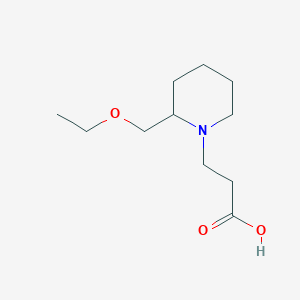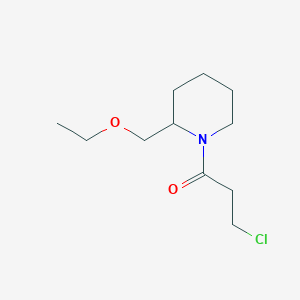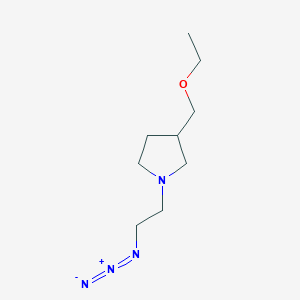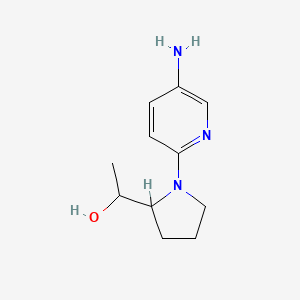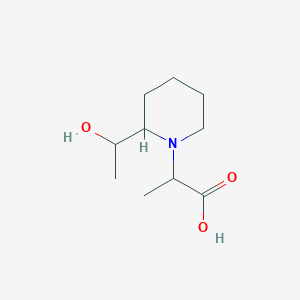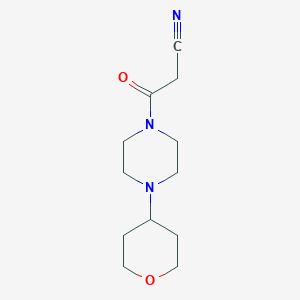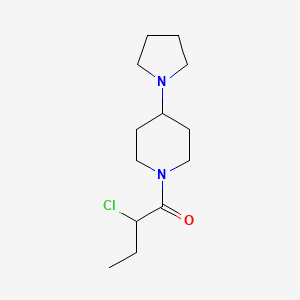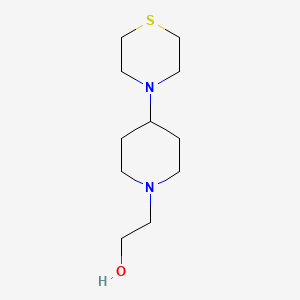
4-氯-6-(4-(2-甲氧基乙基)哌啶-1-基)嘧啶
描述
“4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine” is a chemical compound with the empirical formula C9H12ClN3 . It’s a versatile compound with immense potential in scientific research. Its unique structure allows for diverse applications, making it a valuable tool for studying various biological processes.
Molecular Structure Analysis
The molecular structure of “4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine” is characterized by a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms . This structure is integral to DNA and RNA and imparts diverse pharmacological properties .Chemical Reactions Analysis
While specific chemical reactions involving “4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine” are not available, related compounds such as pinacol boronic esters undergo catalytic protodeboronation in their reactions .Physical and Chemical Properties Analysis
The empirical formula of “4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine” is C9H12ClN3 . Its molecular weight is 197.66 .科学研究应用
抗癌应用
嘧啶衍生物,包括4-氯-6-(4-(2-甲氧基乙基)哌啶-1-基)嘧啶,已被发现具有多种抗癌活性。 它们已知可以调节髓系白血病,并已用于治疗白血病,使用的药物包括伊马替尼、达沙替尼和尼洛替尼,这些药物都是基于嘧啶的 。 这些化合物在治疗乳腺癌和特发性肺纤维化方面也显示出前景 .
抗菌和抗真菌活性
嘧啶骨架是各种药理学应用(包括抗菌和抗真菌活性)的中心构建块。 嘧啶衍生物对各种细菌和真菌菌株表现出显著的功效,促进了新型治疗剂的开发 .
抗寄生虫和抗疟疾作用
研究表明,嘧啶衍生物可以有效治疗寄生虫感染,包括抗利什曼原虫、抗结核静止期和抗疟疾应用。 已发现这些化合物可以抑制寄生虫的生长,并正在探索它们在治疗疟疾等疾病方面的潜力 .
心血管和降压药
嘧啶衍生物已被用作心血管药物,并已显示出降压作用。 它们在血管舒张中起作用,这对眼睫状动脉问题和视网膜神经节细胞的神经保护至关重要 .
抗炎和镇痛特性
这些化合物已显示出抗炎和镇痛活性,使其在治疗慢性疼痛和炎症性疾病方面具有价值。 它们调节这些生理反应的能力是目前研究的重点领域 .
糖尿病管理
嘧啶衍生物已被鉴定为 DPP-IV 抑制剂,并已显示出作为抗糖尿病药物的潜力。 它们有助于调节血糖水平,目前正在研究它们在糖尿病管理中的作用 .
抗病毒和抗 HIV 应用
嘧啶骨架与抗 HIV 活性有关。 这些化合物正在研究其抑制 HIV 病毒复制的潜力,为开发新型抗病毒疗法提供了有希望的途径 .
螯合剂和材料科学
嘧啶衍生物已因其金属螯合特性而被探索,这些特性在各种工业和科学应用中都很重要。 它们还在研究其在材料科学中的潜在用途,因为它们具有反应性和与金属形成配合物的能力 .
作用机制
Mode of Action
The exact mode of action of 4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine is currently unknown due to the lack of specific studies on this compound . Pyrimidine derivatives are generally known to interact with their targets by forming hydrogen bonds and aromatic stacking interactions .
Biochemical Pathways
Pyrimidine derivatives are involved in a wide range of biological processes, including DNA synthesis, signal transduction, and enzymatic reactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine . These factors include temperature, pH, and the presence of other molecules in the environment.
生化分析
Biochemical Properties
4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially affecting their catalytic activity. The nature of these interactions can vary, including binding to active sites or allosteric sites on enzymes, leading to inhibition or activation of enzymatic activity.
Cellular Effects
The effects of 4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine on cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways by interacting with receptors or other signaling molecules, thereby modulating cellular responses.
Molecular Mechanism
At the molecular level, 4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that the compound may degrade over time, leading to changes in its activity and effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound can have lasting effects on cellular processes, although the specific nature of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, at high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of careful dosage control in experimental settings.
Metabolic Pathways
4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may affect the activity of enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations. These interactions can have downstream effects on cellular metabolism and overall cellular function.
Transport and Distribution
The transport and distribution of 4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and effects on cellular processes.
Subcellular Localization
The subcellular localization of 4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall impact on cellular processes.
属性
IUPAC Name |
4-chloro-6-[4-(2-methoxyethyl)piperidin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-17-7-4-10-2-5-16(6-3-10)12-8-11(13)14-9-15-12/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGROYDOACASSQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CCN(CC1)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


